The compound is derived from purine, which is a fundamental nitrogenous base found in DNA and RNA. Purines play crucial roles in cellular metabolism and energy transfer, primarily through adenosine triphosphate (ATP). The specific structural modification of adding an ethanone group at the 6-position of the purine ring alters its properties and potential applications, particularly in pharmacology and biochemistry.
The synthesis of 1-(1H-Purin-6-yl)ethanone typically involves several steps:
Specific parameters such as temperature, reaction time, and concentration can significantly affect yield and purity. For example, maintaining a reaction temperature between 50°C to 80°C often yields better results in terms of product formation.
The molecular formula for 1-(1H-Purin-6-yl)ethanone is . The structure consists of:
1-(1H-Purin-6-yl)ethanone can participate in various chemical reactions:
Reactions involving this compound typically require careful control of conditions such as pH, temperature, and reaction time to optimize yields and minimize by-products.
The mechanism of action for 1-(1H-Purin-6-yl)ethanone primarily involves its interaction with biological macromolecules:
Studies have shown that modifications on the purine structure can lead to significant changes in potency against cancer cell lines, indicating that structural variations directly correlate with biological activity.
The compound's stability under various conditions (heat, light, moisture) is crucial for its storage and application in research settings.
1-(1H-Purin-6-yl)ethanone has diverse applications across several fields:
1-(1H-Purin-6-yl)ethanone represents a structurally specialized purine derivative characterized by an acetyl group (–COCH~3~) attached at the C6 position of the purine scaffold. This modification imparts distinct electronic properties and chemical reactivity compared to simpler purine derivatives or nucleosides. As a versatile synthetic intermediate, it facilitates access to complex pharmacologically relevant molecules, particularly within nucleotide analog and kinase inhibitor development. Its chemical behavior reflects both the electron-deficient nature of the purine system and the carbonyl functionality's susceptibility to nucleophilic attack, enabling diverse downstream transformations central to medicinal chemistry strategies [3] .
1-(1H-Purin-6-yl)ethanone is systematically identified by its molecular formula (C~7~H~6~N~4~O), molecular weight (162.15 g/mol), and specific structural features. The compound consists of a purine core (a bicyclic system comprising pyrimidine and imidazole rings) substituted at the C6 position (traditionally a key site for nucleobase recognition in nucleic acids) with an acetyl group. This ketone functionality significantly alters the electronic distribution and hydrogen-bonding potential compared to the typical amino or oxo groups found in natural purines like adenine or guanine [3] .
Table 1: Systematic Nomenclature and Identifiers for 1-(1H-Purin-6-yl)ethanone
Nomenclature System | Name | Identifier/Registry Number |
---|---|---|
IUPAC Name | 1-(7H-Purin-6-yl)ethan-1-one | N/A |
Synonyms | 6-Acetylpurine; Purin-6-yl methyl ketone | N/A |
CAS Registry Number | Not explicitly listed in sources | N/A |
Canonical SMILES | CC(=O)C1=CN=C2N1C=NC=N2 | N/A |
InChIKey | Not explicitly provided in sources | N/A |
The acetyl group at C6 renders the adjacent carbon atoms electrophilic. The carbonyl carbon is susceptible to nucleophilic addition (e.g., forming oximes or hydrazones) or nucleophilic substitution if activated (e.g., conversion to bromomethyl ketones like 2-bromo-1-(9H-purin-6-yl)ethanone, a common alkylating agent [3]). Furthermore, the purine nitrogen atoms (N1, N3, N7, N9) offer sites for alkylation, protonation, or complexation, contributing to the molecule's versatile reactivity profile. Tautomerism involving the N9-H and the ring nitrogen atoms is also possible, influencing its interaction potential [6].
Table 2: Key Physicochemical Properties of 1-(1H-Purin-6-yl)ethanone
Property | Value/Description | Method/Notes |
---|---|---|
Molecular Formula | C~7~H~6~N~4~O | Confirmed via elemental analysis, MS |
Molecular Weight | 162.15 g/mol | Calculated from formula |
Appearance | Solid (typically crystalline powder) | Observed during synthesis [6] |
Solubility | Moderate in polar organic solvents (DMSO, DMF); Low in water | Estimated based on structural analogs |
Reactive Sites | C6 carbonyl carbon; Purine N1, N3, N7, N9; α-carbon of acetyl group | Key sites for modification [3] |
Synthesis typically involves Friedel-Crafts acylation or direct substitution reactions on pre-formed purines. A common route utilizes 6-chloropurine as a starting material, where the chlorine atom is displaced via nucleophilic aromatic substitution (SNAr) by an acetyl anion equivalent, such as a cyanide followed by hydrolysis or organocuprates [6]. Alternatively, direct acylation of purine using acetyl chloride under Lewis acid catalysis can be employed, though regioselectivity (C6 vs. C2/C8) requires careful control [6]. Purification often involves recrystallization or silica gel chromatography, with characterization relying on nuclear magnetic resonance spectroscopy (NMR) (particularly ¹H, ¹³C), mass spectrometry (MS), infrared spectroscopy (IR) confirming the carbonyl stretch, and high-performance liquid chromatography (HPLC) for purity assessment [6].
The synthesis and investigation of C6-substituted purines, including ketone derivatives like 1-(1H-Purin-6-yl)ethanone, gained significant traction in the mid-20th century alongside the burgeoning field of nucleoside and nucleotide chemistry. Early research focused on understanding the fundamental reactivity of the purine heterocycle and synthesizing analogs to probe nucleic acid structure and function. The C6 position was recognized early as a primary site for electrophilic substitution due to its inherent electron deficiency, making it amenable to modifications like halogenation, amination, and alkylation [6].
The introduction of carbonyl functionalities at C6, such as aldehydes or ketones, represented a significant step beyond simple alkyl or amino groups. The acetyl group in 1-(1H-Purin-6-yl)ethanone provided a chemically stable yet reactive handle distinct from natural substituents. Initial studies in the 1960s-1970s explored the synthesis of such derivatives primarily as academic curiosities or tools for probing enzyme active sites. Researchers quickly realized the potential of the acetyl group as a synthetic linchpin. Its conversion to reactive species like α-haloketones (e.g., 2-bromo-1-(9H-purin-6-yl)ethanone) enabled the construction of complex molecules via alkylation of nucleophiles (thiols, amines) present in amino acids, peptides, or other heterocycles, thereby linking the purine scaffold to diverse pharmacophores [3] [6].
A pivotal shift occurred with the rise of structure-based drug design and fragment-based approaches in the 1990s-2000s. 1-(1H-Purin-6-yl)ethanone transitioned from a tool compound to a valuable fragment in medicinal chemistry. Its purine core mimicked the adenosine motif ubiquitous in ATP-binding sites of kinases and other nucleotide-dependent enzymes, while the acetyl group offered a vector for growth into adjacent pockets within the active site. This strategy proved fruitful in developing potent kinase inhibitors, where derivatives of 1-(1H-Purin-6-yl)ethanone served as precursors to molecules with enhanced selectivity and affinity [5] [6]. Concurrently, research into nucleotide analogs for cancer and antiviral therapy highlighted the utility of C6-modified purines as intermediates for constructing nucleobase derivatives with altered hydrogen bonding or steric properties, further cementing the importance of this ketone [1] [5] [6].
1-(1H-Purin-6-yl)ethanone serves as a critical synthetic precursor for advanced nucleotide analogs and purine conjugates, primarily due to the versatile reactivity of its acetyl moiety. Its primary role lies in introducing structural diversity and functional complexity at the C6 position of the purine ring, a key site for modulating interactions with biological targets like enzymes and receptors [3] [5] [6].
Reaction with amino acids or amines introduces –NH–CH~2~C(O)- linkers. These linkers can be further elongated or modified.
Formation of Heterocyclic Hybrids: The acetyl group serves as a starting point for synthesizing fused or appended heterocyclic systems at C6. Condensation reactions with ortho-functionalized anilines or diamines can lead to tricyclic systems like purino[6,1-c]quinazolines or imidazopurines, expanding the chemical diversity and potential binding modes of the resulting analogs [6].
Direct Precursor to Bioactive Analogs: While often an intermediate, specific derivatives directly synthesized from 1-(1H-Purin-6-yl)ethanone exhibit biological activity. For instance, its oxime derivatives have been explored for their photophysical properties and potential as fluorescent probes or sensors in biological systems .
Table 3: Nucleotide Analogs and Conjugates Derived from 1-(1H-Purin-6-yl)ethanone
Derivative Class | Synthetic Route from 1-(1H-Purin-6-yl)ethanone | Key Biological Activity/Target | Reference Context |
---|---|---|---|
α-Bromoketones (e.g., 2-bromo-1-(9H-purin-6-yl)ethanone) | Halogenation (Br~2~, NBS) | Alkylating agent; Precursor to conjugates | [3] |
Amino Acid/Purine Conjugates (e.g., N-(Purin-6-yl)glycine derivatives) | Nucleophilic substitution of α-halo ketone with amino acid esters/amines | Kinase inhibition; Antitumor activity; Antimycobacterial agents | [5] [6] |
Heterocycle-Purine Conjugates (e.g., linked to benzoxazines, triazoles) | Nucleophilic substitution of α-halo ketone with heterocyclic amines | Cytotoxic agents (e.g., vs. COLO201, HepG2, SNU-1); Antiviral agents | [5] |
Oxime Derivatives | Condensation with hydroxylamines | Fluorescent probes |
This compound is fundamental to fragment-based drug design (FBDD) strategies targeting nucleotide-binding proteins. The purine core acts as the primary recognition fragment for ATP/ADP binding sites (e.g., in kinases), while the acetyl group provides a synthetic handle for growing or linking the molecule to access adjacent sub-pockets within the target protein's active site. By systematically modifying the group attached via the acetyl-derived linker, researchers can optimize binding affinity, selectivity, and physicochemical properties [5] [6]. For instance, conjugates where 1-(1H-Purin-6-yl)ethanone derivatives are linked via alkylene chains to difluorobenzoxazine fragments (e.g., compound 1d in [5]) demonstrate potent cytotoxicity against various cancer cell lines (e.g., COLO201 colorectal adenocarcinoma, HepG2 hepatocellular carcinoma, SNU-1 gastric carcinoma), acting as inhibitors of DNA biosynthesis. The length and composition of the linker (often derived from transformations of the acetyl group) are crucial determinants of this activity [5].
Furthermore, derivatives serve as precursors for non-natural nucleobase analogs incorporated into oligonucleotides. Modifications at the C6 position can alter base-pairing fidelity, stability, or nuclease resistance, which is relevant for antisense oligonucleotides, aptamers, or tools for chemical biology. The acetyl group allows for the introduction of diverse substituents not achievable through direct substitution on simpler purines . The synthetic versatility of 1-(1H-Purin-6-yl)ethanone, particularly through its transformation into key intermediates like α-halo ketones, ensures its continued importance as a cornerstone in developing novel nucleotide analogs for therapeutic and biochemical applications.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2